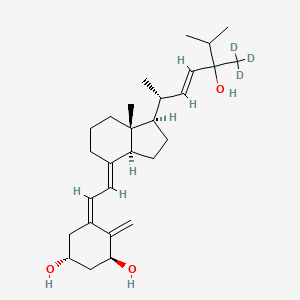![molecular formula C71H95N7O13S2 B15145325 4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)
4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents. Detailed synthetic routes would be provided based on available literature.
Industrial Production Methods
Industrial production methods for complex organic compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions would be detailed, including specific catalysts, solvents, and temperature ranges.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, the compound may be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
In biology, it may have applications in studying cellular processes or as a tool in molecular biology techniques.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry
In industry, it may be used in the production of materials, pharmaceuticals, or other chemical products.
作用機序
The mechanism by which the compound exerts its effects would be detailed, including its molecular targets and pathways involved. This section would provide insights into how the compound interacts with biological systems or other molecules.
類似化合物との比較
Similar Compounds
A list of similar compounds would be provided, highlighting their structures and properties.
Uniqueness
The unique features of the compound would be compared with those of similar compounds, emphasizing its potential advantages or distinctive characteristics.
特性
分子式 |
C71H95N7O13S2 |
|---|---|
分子量 |
1318.7 g/mol |
IUPAC名 |
4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C71H95N7O13S2/c1-52-67-63(49-69(2,3)50-64(67)79)78(75-52)56-28-29-57(68(72)80)60(48-56)74-33-17-37-88-39-41-90-43-45-91-44-42-89-40-38-87-36-16-32-73-51-53-22-24-54(25-23-53)55(26-30-65-70(4,5)58-18-8-10-20-61(58)76(65)34-12-14-46-92(81,82)83)27-31-66-71(6,7)59-19-9-11-21-62(59)77(66)35-13-15-47-93(84,85)86/h8-11,18-31,48,73H,12-17,32-47,49-51H2,1-7H3,(H4-,72,74,80,81,82,83,84,85,86) |
InChIキー |
UYNYHTXDTCBXTN-UHFFFAOYSA-N |
異性体SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNCC4=CC=C(C=C4)/C(=C\C=C\5/C(C6=CC=CC=C6N5CCCCS(=O)(=O)[O-])(C)C)/C=C/C7=[N+](C8=CC=CC=C8C7(C)C)CCCCS(=O)(=O)O |
正規SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNCC4=CC=C(C=C4)C(=CC=C5C(C6=CC=CC=C6N5CCCCS(=O)(=O)[O-])(C)C)C=CC7=[N+](C8=CC=CC=C8C7(C)C)CCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
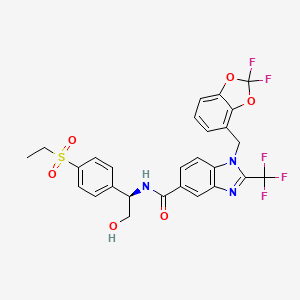
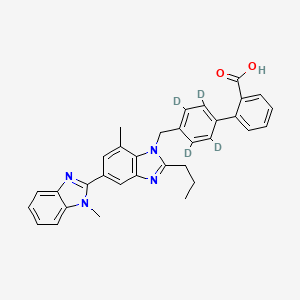
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
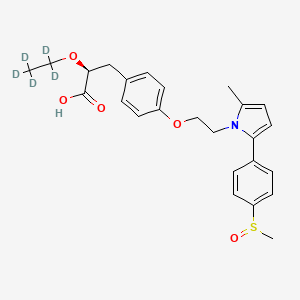
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
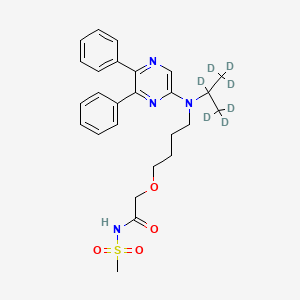

![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
